N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
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Description
N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrophysiological Activity
The compound's analogs have been studied for their cardiac electrophysiological activity. They exhibited potency in in vitro Purkinje fiber assays, indicating the potential of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity in the benzamide series. This could make them viable candidates for new selective class III agents, potentially offering therapeutic options for cardiac conditions (Morgan et al., 1990).
Anti-inflammatory Activity
Related derivatives have been synthesized and evaluated for anti-inflammatory activity. Notably, compounds were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their effectiveness and ulcerogenic activities, indicating their potential therapeutic use in reducing inflammation (Kalsi et al., 1990).
Anticancer Evaluation
Derivatives of this compound have been designed, synthesized, and evaluated for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited higher anticancer activities than the reference drug, indicating significant potential in cancer treatment (Ravinaik et al., 2021).
Chemical Analysis
Dimethyl derivatives of related compounds have been synthesized and used to develop efficient gas chromatographic methods for trace level analysis in matrices like water, soybean, and soil. This application is significant in the field of chemical analysis and environmental monitoring (Anisuzzaman et al., 2000).
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-4-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-19-7-12-23(33-19)17-29-25(32)21-8-10-22(11-9-21)30-16-15-28-26(30)34-18-24(31)27-14-13-20-5-3-2-4-6-20/h2-12,15-16H,13-14,17-18H2,1H3,(H,27,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIHMOQPYNIPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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